molecular formula C18H14ClFN2O2 B1464013 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone CAS No. 477860-55-2

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone

Cat. No.: B1464013
CAS No.: 477860-55-2
M. Wt: 344.8 g/mol
InChI Key: ICBHIVOECRZCMA-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The starting materials might include 2-chloro-6-fluorobenzyl chloride, 4-hydroxy-2(1H)-pyridinone, and 4-pyridinylmethylamine. The reactions may involve nucleophilic substitution, condensation, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for therapeutic uses, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
  • 3-(2-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
  • 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-methylpyridinyl)-2(1H)-pyridinone

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the benzyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-15-2-1-3-16(20)13(15)10-14-17(23)6-9-22(18(14)24)11-12-4-7-21-8-5-12/h1-9,23H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBHIVOECRZCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Reactant of Route 2
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Reactant of Route 5
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Reactant of Route 6
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone

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